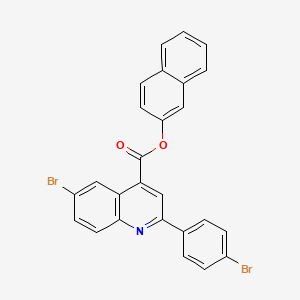
4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that includes a tert-butylphenyl group and a dioxo-hexahydro-methanoisoindolyl moiety
Métodos De Preparación
The synthesis of 4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions typically involve the use of reagents such as tert-butyl (dimethyl)silyl chloride, methylene chloride, and imidazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and n-butyllithium (n-BuLi) for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with NaBH4 results in the formation of an alcohol .
Aplicaciones Científicas De Investigación
4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active natural products . Additionally, this compound is used in the industry for the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors involved in inflammatory or cancer-related pathways . The detailed mechanism of action is still under investigation and may vary depending on the specific context.
Comparación Con Compuestos Similares
4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate can be compared with similar compounds such as tert-butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2-yl) carbonate . While both compounds share structural similarities, the presence of different functional groups and substituents can lead to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly interesting for specific research applications .
Propiedades
Fórmula molecular |
C26H31NO4 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H31NO4/c1-26(2,3)18-8-12-20(13-9-18)31-25(30)15-6-10-19(11-7-15)27-23(28)21-16-4-5-17(14-16)22(21)24(27)29/h4-5,8-9,12-13,15-17,19,21-22H,6-7,10-11,14H2,1-3H3 |
Clave InChI |
WIYZFJJAKMXULI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12464716.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)


![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)

![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)


![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
